molecular formula C12H16O2S B15303403 1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one

1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one

Cat. No.: B15303403
M. Wt: 224.32 g/mol
InChI Key: VJPYZXGEGCHBKR-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring and an ethylthio group attached to an ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, followed by oxidation to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts and solvents may be used to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-2-(methylthio)ethan-1-one
  • 1-(2-Methoxyphenyl)-2-(ethylthio)ethan-1-one
  • 1-(2-Ethoxyphenyl)-2-(methylthio)ethan-1-one

Comparison: 1-(2-Ethoxyphenyl)-2-(ethylthio)ethan-1-one is unique due to the presence of both an ethoxy group and an ethylthio group, which confer distinct chemical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-2-ethylsulfanylethanone

InChI

InChI=1S/C12H16O2S/c1-3-14-12-8-6-5-7-10(12)11(13)9-15-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

VJPYZXGEGCHBKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CSCC

Origin of Product

United States

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